molecular formula C16H11ClN2O2S B2915546 (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1007189-62-9

(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2915546
CAS No.: 1007189-62-9
M. Wt: 330.79
InChI Key: FIFNKYABEMUIAF-UHFFFAOYSA-N
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Description

(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound with the molecular formula C₁₆H₁₁ClN₂O₂S and a CAS Registry Number of 2473228 . This compound features a complex structure integrating pyrazole, chlorothiophene, and an acrylic acid moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the current search, its core structure shares characteristics with other pyrazole derivatives reported in scientific literature to possess a range of biological activities, including anti-inflammatory and antimicrobial properties . The presence of the acrylic acid (prop-2-enoic acid) group is a common pharmacophore in active molecules and can be utilized for further chemical derivatization. Researchers can employ this compound as a key building block for the synthesis of more complex molecules, in high-throughput screening campaigns, or in structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-14-8-7-13(22-14)16-11(6-9-15(20)21)10-19(18-16)12-4-2-1-3-5-12/h1-10H,(H,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFNKYABEMUIAF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Formation of the Prop-2-enoic Acid Moiety: This can be done through a Knoevenagel condensation reaction between the pyrazole derivative and an appropriate aldehyde, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with hydroxyacetophenones under POCl₃/pyridine conditions. This reaction is critical for generating intermediates used in subsequent rearrangements.

Reaction Scheme : 2E 3 3 5 Chlorothiophen 2 yl 1 phenyl 1H pyrazol 4 yl prop 2 enoic acid+2 HydroxyacetophenonePOCl3/pyridineEster Derivatives 3a f \text{ 2E 3 3 5 Chlorothiophen 2 yl 1 phenyl 1H pyrazol 4 yl prop 2 enoic acid}+\text{2 Hydroxyacetophenone}\xrightarrow{\text{POCl}_3/\text{pyridine}}\text{Ester Derivatives 3a f }Key Data :

ProductSubstituents (R₁, R₂, R₃, R₄)Yield (%)Reference
3a H, H, H, H73.15
3b H, H, CH₃, H72.25
3c CH₃, H, H, H71.27
3d H, H, Cl, H74.13
3e Cl, H, Cl, H74.45
3f H, CH₃, Cl, CH₃71.15

Conditions :

  • Reflux in dry pyridine with POCl₃ at 0–5°C.
  • Products recrystallized from ethanol.

Baker-Venkataraman Rearrangement

The ester derivatives (3a-f) undergo base-catalyzed rearrangement to form 1,3-diketones (4a-f), essential for chromene synthesis.

Reaction Scheme :Ester 3a f KOH pyridine1 3 Diketone 4a f \text{Ester 3a f }\xrightarrow{\text{KOH pyridine}}\text{1 3 Diketone 4a f }Key Data :

ProductSubstituents (R₁, R₂, R₃, R₄)Yield (%)Reference
4a H, H, H, H78.25
4e Cl, H, Cl, H76.15
4f H, CH₃, Cl, CH₃79.17

Conditions :

  • Stirred with powdered KOH in pyridine for 5–6 hours.
  • Acidified with HCl to precipitate products.

Cyclization to Chromene Derivatives

1,3-Diketones (4a-f) cyclize under acidic conditions to form chromene derivatives (5a-f), which are photoluminescent and bioactive.

Reaction Scheme :1 3 Diketone 4a f HCl EtOH refluxChromene 5a f \text{1 3 Diketone 4a f }\xrightarrow{\text{HCl EtOH reflux}}\text{Chromene 5a f }Key Data :

ProductSubstituents (R₁, R₂, R₃, R₄)Yield (%)Reference
5a H, H, H, H62
5d H, H, Cl, H64
5e Cl, H, Cl, H63

Conditions :

  • Refluxed in ethanol with concentrated HCl for 1–2 hours.

Formation of Pyrazolyl Derivatives

Chromene derivatives (5a-f) react with hydrazine hydrate to form pyrazolyl compounds (6a-f), which exhibit antimicrobial activity.

Reaction Scheme :Chromene 5a f +Hydrazine hydrateEtOH refluxPyrazolyl Derivative 6a f \text{Chromene 5a f }+\text{Hydrazine hydrate}\xrightarrow{\text{EtOH reflux}}\text{Pyrazolyl Derivative 6a f }Key Data :

ProductSubstituents (R₁, R₂, R₃, R₄)Yield (%)Reference
6a H, H, H, H59
6e Cl, H, Cl, H59.40

Conditions :

  • Refluxed in ethanol for 4 hours.
  • Neutralized with glacial acetic acid.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers for advanced material applications.

Biology

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key analogs differ in substituents on the pyrazole ring, affecting electronic, steric, and pharmacokinetic profiles. Below is a comparative analysis:

Compound Name Substituents (Pyrazole 3-position) Molecular Formula Molecular Weight (g/mol) Purity Key References
Target Compound 5-Chlorothiophen-2-yl C₁₆H₁₁ClNO₂S 332.8 (inferred) ≥95%
(2E)-3-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid Pyridin-3-yl C₁₇H₁₃N₃O₂ 291.3 >97%
(2E)-3-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid 4-Methylphenyl C₁₉H₁₆N₂O₂ 304.35 ≥95%
(2E)-3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid 4-Fluorophenyl C₁₈H₁₃FN₂O₂ 308.3 95%
(2E)-3-{5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid 3-(Trifluoromethyl)phenyl, 5-chloro, 3-methyl C₁₅H₉ClF₃N₃O₂ 355.70 N/A

Notes:

  • The cyano-substituted analog (C₁₅H₉ClF₃N₃O₂) has a trifluoromethyl group, which significantly increases lipophilicity and may enhance membrane permeability .

Key differences :

  • Electron-withdrawing groups (e.g., chlorine, fluorine) accelerate Knoevenagel reactions by stabilizing the intermediate enolate .
  • Bulky substituents (e.g., trifluoromethylphenyl) may hinder condensation efficiency, requiring optimized conditions .

Biological Activity

(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 2E 3 3 5 chlorothiophen 2 yl 1 phenyl 1H pyrazol 4 yl prop 2 enoic acid\text{ 2E 3 3 5 chlorothiophen 2 yl 1 phenyl 1H pyrazol 4 yl prop 2 enoic acid}

This structure features a chalcone framework with a chlorothiophene moiety, which may enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that chalcone derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound has significant inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus0.76
Escherichia coli6.76
Candida albicans4.93
Mycobacterium smegmatis>10

These results suggest that the compound exhibits selective antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus.

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various chalcone derivatives, the compound demonstrated a significant reduction in DPPH radical levels, indicating strong free radical scavenging activity. The IC50 value was found to be lower than that of standard antioxidants such as ascorbic acid.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated using various models. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS) stimulated macrophages.

Table 2: Anti-inflammatory Effects of this compound

CytokineConcentration (pg/mL) Pre-treatmentConcentration (pg/mL) Post-treatment
TNF-alpha1500300
IL-61200200
IL-1β800100

The data indicates a marked decrease in pro-inflammatory cytokine levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-y]prop-2-enonic acid are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : It can modulate key signaling pathways like NF-kB and MAPK, which are crucial for inflammatory responses.
  • Antioxidant Mechanism : The presence of thiophene and pyrazole rings may enhance electron donation capabilities, leading to effective radical scavenging.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole-propenoic acid derivatives often involves condensation reactions, where steric hindrance from the phenyl and chlorothiophene substituents can reduce yields. To optimize, use microwave-assisted synthesis (reducing reaction time) or employ catalysts like acetic acid/EtOH mixtures, as seen in similar pyrazole derivatives . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended to isolate the E-isomer selectively .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • FT-IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole C=N (1610–1529 cm⁻¹) .
  • NMR : The E-configuration of the propenoic acid moiety is confirmed by coupling constants (J ≈ 15–16 Hz for trans double bonds). Aromatic protons on the phenyl and chlorothiophene groups appear as distinct multiplet signals in the 7.0–8.5 ppm range .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns, ensuring no residual solvents or byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or tautomeric behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model the compound’s tautomeric equilibria (e.g., keto-enol forms). Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Compare computed NMR shifts with experimental data to validate models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. no activity) may arise from assay conditions (e.g., bacterial strain variability) or impurities. Validate purity via HPLC (>95%) and repeat assays under standardized conditions (e.g., CLSI guidelines). Cross-reference with structurally analogous compounds, such as thiazole-propenoic acid derivatives, to identify SAR trends .

Q. How does the E/Z isomerism of the propenoic acid moiety influence crystallographic packing and solubility?

  • Methodological Answer : The E-isomer’s planar structure facilitates π-π stacking in crystal lattices, as observed in X-ray studies of similar compounds . This reduces solubility in polar solvents. Compare solubility parameters (Hansen solubility parameters) for E vs. Z isomers to guide formulation for in vivo studies .

Q. What are the best practices for analyzing stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 48–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the ester/carboxylic acid group or oxidation of the chlorothiophene ring. Use radical scavengers (e.g., BHT) in buffers to mitigate oxidative degradation .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study targeting the chlorothiophene and pyrazole moieties?

  • Methodological Answer : Synthesize analogs with substituent variations:

  • Replace 5-chlorothiophene with 5-bromo- or 5-methylthiophene to assess halogen/methyl effects.
  • Modify the phenyl group (e.g., electron-withdrawing nitro or electron-donating methoxy groups).
    Evaluate bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with Hammett σ constants or steric parameters .

Q. How to address conflicting crystallographic data on bond lengths/angles in similar pyrazole derivatives?

  • Methodological Answer : Compare X-ray structures of closely related compounds (e.g., (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ). Use Mercury software to overlay structures and identify conformational differences. Statistical analysis (e.g., mean bond lengths ± SD) can resolve whether discrepancies are experimental artifacts or genuine structural variations .

Q. What in silico approaches predict pharmacokinetic properties like logP or bioavailability?

  • Methodological Answer : Use QSAR models in tools like SwissADME or MOE. The compound’s logP (~3.5) can be estimated from fragment contributions (chlorothiophene + phenyl pyrazole). Predict bioavailability via Lipinski’s Rule of Five; the carboxylic acid group may enhance solubility but reduce membrane permeability .

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